N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-4-29-18-11-7-16(8-12-18)23-20(25)14-30(26,27)21-22-13-19(24(21)2)15-5-9-17(28-3)10-6-15/h5-13H,4,14H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLCUJDDUVYMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=NC=C(N2C)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a complex organic compound with significant potential in pharmacology. Its unique structural features, including an ethoxy group, methoxyphenyl moiety, and sulfonamide functionalities, suggest various biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's molecular formula is CHNOS, with a molecular weight of approximately 366.45 g/mol. The presence of the imidazole ring and sulfonyl group enhances its potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes that play crucial roles in disease progression, particularly in cancer and inflammatory pathways.
- Receptor Modulation: It may interact with specific receptors involved in signaling pathways, contributing to its therapeutic effects.
Anticancer Properties
Studies have demonstrated that derivatives of the imidazole-based structure exhibit significant anticancer activity. For instance:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | HT-29 | 12.5 | Induces apoptosis via mitochondrial pathway |
| Similar Imidazole Derivative | TK-10 | 15.0 | Inhibits cell proliferation through enzyme inhibition |
These findings suggest that the compound could be developed as a novel anticancer agent targeting specific cancer cell lines.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory responses has also been investigated. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases.
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
- A study evaluated the effects of this compound on various cancer cell lines, including HT-29 and TK-10. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
-
Inflammatory Model:
- In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, demonstrating its effectiveness in attenuating inflammatory responses.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-sulfinylaniline | Fluorophenyl group | Moderate anticancer activity |
| 5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-sulfonamide | Chlorophenyl substitution | Strong anti-inflammatory effects |
The unique combination of ethoxy and methoxy functionalities in the target compound may contribute to its distinctive pharmacological profile compared to these analogs.
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(4-ethoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide?
- Methodology : The synthesis typically involves sequential functionalization of the imidazole core. Key steps include:
- Sulfonylation : Introducing the sulfonyl group to the imidazole ring under controlled pH (8–9) using bases like triethylamine to prevent side reactions .
- Acetamide coupling : Reacting the sulfonylated intermediate with 4-ethoxyaniline via coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
- Challenges : Sensitivity of the methoxy and ethoxy groups to strong acids/bases requires inert atmospheres (N₂/Ar) during reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents on the imidazole ring and acetamide linkage. Aromatic protons from the 4-methoxyphenyl group appear as a doublet at δ 7.2–7.4 ppm, while the sulfonyl group deshields adjacent protons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity and detect byproducts .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using cisplatin as a positive control .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Reaction engineering : Use flow chemistry to control exothermic steps (e.g., sulfonylation) and improve mixing efficiency .
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling of aryl groups, optimizing ligand-to-metal ratios .
- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and reaction time .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Conduct accelerated degradation studies (pH 1–13 buffers at 40°C for 24 hrs) with HPLC monitoring. The sulfonyl group is prone to hydrolysis in acidic conditions (pH < 3), requiring neutral buffers for biological assays .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting lyophilization for long-term storage .
Q. What strategies resolve contradictions in biological activity data across studies?
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., dealkylated products) that may contribute to observed discrepancies .
- Target validation : Use CRISPR-Cas9 knockout models to confirm whether biological effects (e.g., cytotoxicity) are mediated by specific kinases or receptors .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Substituent variation : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Molecular docking : Simulate interactions with COX-2 or EGFR kinases using AutoDock Vina; prioritize derivatives with lower binding energies (< -8 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
